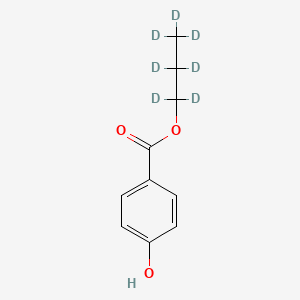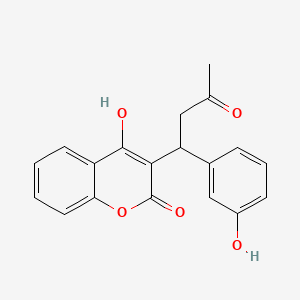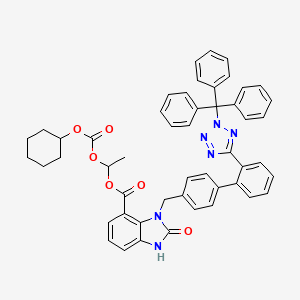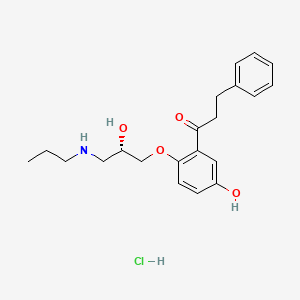
Propyl-d7 Paraben
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl-d7 Paraben, also known as benzoic acid, 4-hydroxy-, propyl-1,1,2,2,3,3,3-heptadeutero ester, is a deuterated form of propylparaben. It is a stable isotope-labeled compound used primarily in analytical chemistry and research. Propylparaben itself is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties .
Mecanismo De Acción
Target of Action
Propylparaben, a derivative of p-hydroxybenzoic acid, is widely used in various industries as a preservative and antimicrobial compound . The primary targets of propylparaben are microbial cells, where it acts to inhibit growth and proliferation . Additionally, propylparaben has been shown to interfere with the hypothalamo-pituitary-gonadal axis, behaving similarly to female hormones and potentially affecting the reproductive function of males .
Mode of Action
The mode of action of propylparaben involves its interaction with microbial cells, leading to their inhibition . In the context of endocrine disruption, propylparaben mimics estrogen and interferes with normal hormonal action . This can lead to destabilization of normal hormonal function and potential reproductive issues .
Biochemical Pathways
Propylparaben can disrupt various biochemical pathways. It has been suggested that the estrogen receptor-dependent signaling pathway may be involved in biochemical pathways related to endocrine-disrupting chemicals (EDCs) like propylparaben . This disruption can lead to changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .
Pharmacokinetics
Propylparaben is rapidly absorbed and quickly eliminated in humans, with a terminal half-life of 2.9 hours . The fraction of the administered dose excreted in the urine was 0.05% for free propylparaben, 8.6% for total propylparaben (free + conjugates), 23.2% for p-hydroxyhippuric acid, and 7.0% for p-hydroxybenzoic acid . These pharmacokinetic properties impact the bioavailability of propylparaben and its overall effect in the body .
Result of Action
The result of propylparaben’s action can vary depending on the context. In its role as a preservative, the result is the inhibition of microbial growth . In the context of endocrine disruption, propylparaben can lead to a range of potential health effects, including changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .
Action Environment
The presence of parabens in ecosystems is mainly related to wastewater discharges . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of propylparaben . Furthermore, the widespread use of propylparaben in various consumer products contributes to its ubiquitous presence in the environment, which can influence its action and potential effects .
Análisis Bioquímico
Biochemical Properties
Propyl-d7 Paraben is readily absorbed via the gastrointestinal tract and dermis . It is hydrolyzed to p-hydroxybenzoic acid, conjugated, and the conjugates are rapidly excreted in the urine . There is no evidence of accumulation .
Cellular Effects
The mechanism of this compound may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the mitochondria . It induces membrane permeability transition, leading to mitochondrial depolarization and depletion of cellular ATP .
Temporal Effects in Laboratory Settings
This compound is a stable compound . Over time, it is hydrolyzed to p-hydroxybenzoic acid and conjugated, with the conjugates being rapidly excreted in the urine . There is no evidence of long-term accumulation .
Dosage Effects in Animal Models
Acute toxicity studies in animals indicate that this compound is relatively non-toxic by both oral and parenteral routes . Following chronic administration, no-observed-effect levels (NOEL) as high as 1200-4000 mg/kg have been reported .
Metabolic Pathways
This compound is metabolized through hydrolysis to p-hydroxybenzoic acid, which is then conjugated and excreted in the urine .
Transport and Distribution
This compound is readily absorbed via the gastrointestinal tract and dermis, indicating efficient transport and distribution within the body .
Subcellular Localization
The primary site of action of this compound is the mitochondria, where it induces membrane permeability transition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl-d7 Paraben is synthesized by esterification of deuterated 4-hydroxybenzoic acid with deuterated propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Propyl-d7 Paraben undergoes various chemical reactions, including:
Oxidation: Under oxidative conditions, it can be converted to deuterated 4-hydroxybenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the propyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Deuterated 4-hydroxybenzoic acid and deuterated propanol.
Oxidation: Deuterated 4-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl-d7 Paraben is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to quantify and analyze other compounds.
Pharmaceutical Research: Employed in pharmacokinetic studies to trace the metabolism and distribution of propylparaben in biological systems.
Environmental Studies: Utilized to study the degradation and environmental impact of parabens in various ecosystems.
Cosmetic and Food Industry: Used to ensure the safety and efficacy of products containing parabens by tracing their stability and degradation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl-d3 Paraben: A deuterated form of methylparaben, used similarly in analytical and research applications.
Ethyl-d5 Paraben: A deuterated form of ethylparaben, also used in analytical studies.
Butyl-d9 Paraben: A deuterated form of butylparaben, used for similar purposes.
Uniqueness
Propyl-d7 Paraben is unique due to its specific deuterium labeling, which provides distinct advantages in analytical precision and sensitivity. Compared to its non-deuterated counterpart, it offers enhanced stability and traceability in complex biological and environmental matrices .
Propiedades
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i1D3,2D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELSKZZBTMNZEB-OEPSAGCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)





![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)




